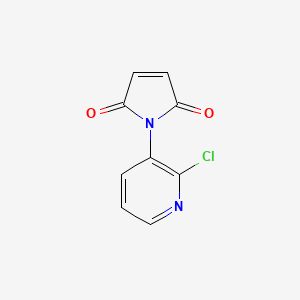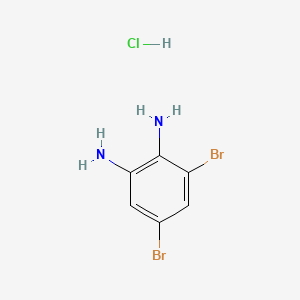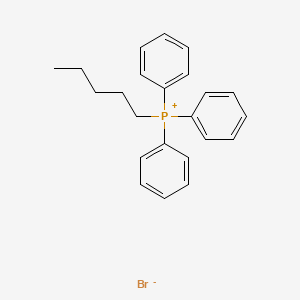
1-(2-cloro-3-piridil)-2,5-dihidro-1H-pirrol-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a pyrrole ring fused with a dione structure
Aplicaciones Científicas De Investigación
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the cyclization of a precursor compound containing both pyridine and pyrrole moieties. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize production efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2-chloro-3-pyridyl derivatives: These compounds share the pyridine ring with a chlorine substituent but differ in the attached functional groups.
Pyrrole-2,5-dione derivatives: These compounds have the pyrrole-dione structure but may lack the pyridine ring or have different substituents.
Uniqueness: The combination of the pyridine ring with a chlorine atom and the pyrrole-dione structure makes 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione unique
Conclusion
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest due to its unique chemical structure and potential applications in chemistry, biology, medicine, and industry
Propiedades
IUPAC Name |
1-(2-chloropyridin-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJPDZQLVCNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381733 |
Source


|
| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278610-39-2 |
Source


|
| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)












